
1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine is a complex organic compound with a unique structure that includes a dibenzo(a,d)cycloheptene core and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzo(a,d)cycloheptene core: This can be achieved through a series of cyclization reactions.
Introduction of the azetidine ring: This step often involves the use of azetidine derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反応の分析
Types of Reactions
1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aminomethyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)piperazine: Similar structure but with a piperazine ring instead of an azetidine ring.
1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-2-methylisoindoline: Contains an isoindoline ring instead of an azetidine ring.
Uniqueness
1-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-aminomethylazetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
73855-89-7 |
|---|---|
分子式 |
C19H22N2 |
分子量 |
278.4 g/mol |
IUPAC名 |
[1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-yl]methanamine |
InChI |
InChI=1S/C19H22N2/c20-11-14-12-21(13-14)19-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)19/h1-8,14,19H,9-13,20H2 |
InChIキー |
NIJTYTBBOAANFT-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CC(C4)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


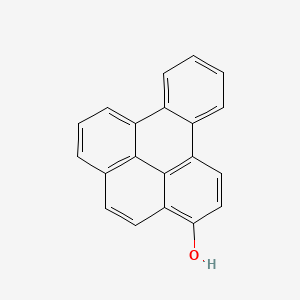
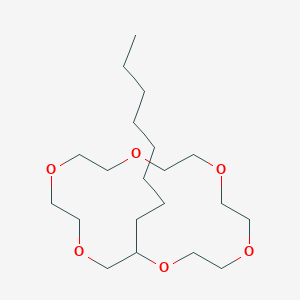
![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
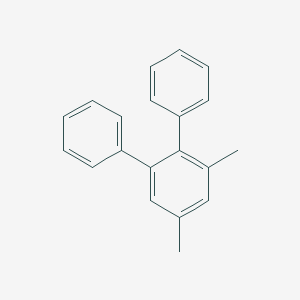
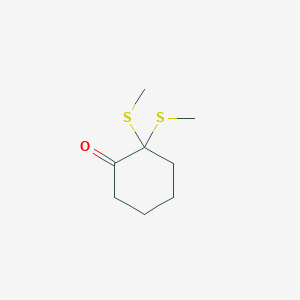


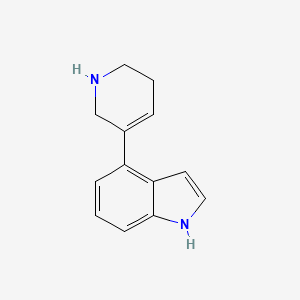

![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)
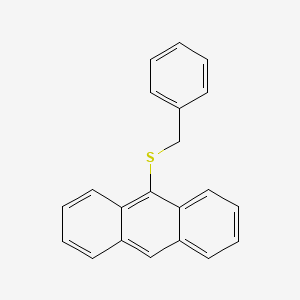
![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
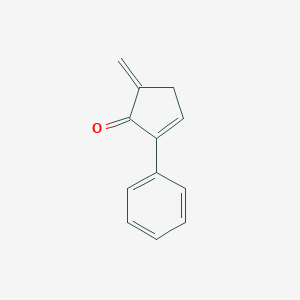
![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
